molecular formula C15H13N3OS B11716884 N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine

N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine

Cat. No.: B11716884
M. Wt: 283.4 g/mol
InChI Key: FTSQGEWZFGNMEQ-SXGWCWSVSA-N
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Description

N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, a furan ring, and a tolyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine typically involves the condensation of 2-aminothiazole derivatives with furfural. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine is unique due to its combination of a furan ring, a tolyl group, and a thiazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a wide range of biological activities compared to other similar compounds .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c1-11-4-6-12(7-5-11)14-10-20-15(17-14)18-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9-

InChI Key

FTSQGEWZFGNMEQ-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3

Origin of Product

United States

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